PERK Kinase Inhibition Potency
The 5-chloro-2-fluoro-4-methoxy-phenyl fragment, which can be introduced via Suzuki-Miyaura coupling using 5-chloro-2-fluoro-4-methoxyphenylboronic acid as the boron reagent, is embedded in multiple PERK (Eukaryotic translation initiation factor 2-alpha kinase 3) inhibitor candidates disclosed in US patents US10918642 and US11491158 [1]. The sulfonamide derivative bearing this fragment (Compound #24; BDBM482183) achieved an IC₅₀ of 16 nM against recombinant human PERK enzyme in a biochemical assay with 3-fold serial dilution from 3.333 μM to 0.169 nM [1]. A related sulfonamide (Compound #59; BDBM482208) showed an IC₅₀ of 105 nM in the same assay format [2]. In contrast, a comparator sulfonamide from the same patent family replacing the 5-chloro-2-fluoro-4-methoxy-phenyl group with a 3,4-dichloro-phenyl group (Compound #25; BDBM482184) exhibited an IC₅₀ of 33 nM, and the 3-chloro-4-methoxy-phenyl analog (Compound #63; BDBM482212) showed an IC₅₀ of 33 nM [3]. These data demonstrate that the specific 5-chloro-2-fluoro-4-methoxy substitution pattern is associated with potent PERK inhibition (16 nM) and that altering the substitution pattern can shift potency by approximately 2-fold or eliminate the synthetic handle for further optimization.
| Evidence Dimension | PERK kinase biochemical IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM (Compound #24 with 5-Cl-2-F-4-OMe-phenyl fragment) [1]; IC₅₀ = 105 nM (Compound #59, same fragment, different core) [2] |
| Comparator Or Baseline | IC₅₀ = 33 nM (3,4-dichloro-phenyl analog, Compound #25) [3]; IC₅₀ = 33 nM (3-chloro-4-methoxy-phenyl analog, Compound #63) [3] |
| Quantified Difference | The 5-Cl-2-F-4-OMe-phenyl-containing Compound #24 is approximately 2.1-fold more potent than the 3,4-dichloro-phenyl analog (16 nM vs. 33 nM). |
| Conditions | Recombinant human PERK enzyme (cytoplasmic domain residues 540–1115); compounds 3-fold serially diluted from 3.333 μM to 0.169 nM; 60-minute incubation at room temperature. |
Why This Matters
Procurement of this boronic acid directly enables access to the privileged 5-chloro-2-fluoro-4-methoxyphenyl fragment found in patent-protected PERK inhibitor series with single-digit nanomolar potency, a substitution pattern not achievable with commercially available mono- or di-substituted analog boronic acids.
- [1] BindingDB. BDBM482183: US10918642 Cmpd #24; PERK IC₅₀ = 16 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=482183 (accessed 2021-02-09). View Source
- [2] BindingDB. BDBM482208: US10918642 Cmpd #59; PERK IC₅₀ = 105 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=482208. View Source
- [3] BindingDB. BDBM482184: US10918642 Cmpd #25; PERK IC₅₀ = 33 nM; and BDBM482212: Cmpd #63; PERK IC₅₀ = 33 nM. https://bindingdb.org/ (search: US10918642). View Source
